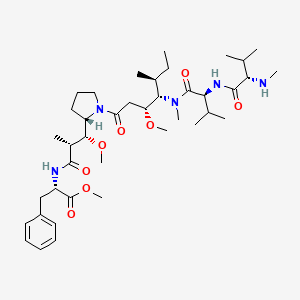
MMAF-OMe
Übersicht
Beschreibung
Monomethyl-Auristatin F-methylester ist ein synthetisches Analogon der natürlichen Verbindung Dolastatin 10. Es ist ein potentes zytotoxisches Mittel, das in der wissenschaftlichen Forschung verwendet wird, insbesondere im Bereich der Krebstherapie. Monomethyl-Auristatin F-methylester wirkt als Tubulin-Inhibitor, der die Mikrotubuli-Dynamik stört und so die Zellteilung hemmt .
Herstellungsmethoden
Monomethyl-Auristatin F-methylester kann über verschiedene Wege synthetisiert werden. Eine gängige Methode beinhaltet die Kupplung eines Trimers mit Boc-geschütztem Valin, gefolgt von Esterhydrolyse und N-Entschützung, falls erforderlich . Eine andere Methode beinhaltet die Herstellung eines chiralen Isomers von Monomethyl-Auristatin F, das keine Verwendung von Edelmetallen oder teuren chiralen Katalysatoren erfordert . Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung der Ausbeute und der Wirtschaftlichkeit, wodurch der Prozess für großtechnische Anwendungen geeignet wird .
Chemische Reaktionsanalyse
Monomethyl-Auristatin F-methylester unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion kann unter kontrollierten Bedingungen mit gängigen Oxidationsmitteln durchgeführt werden.
Reduktion: Reduktionsreaktionen beinhalten in der Regel die Verwendung von Reduktionsmitteln wie Natriumborhydrid.
Substitution: Substitutionsreaktionen können unter geeigneten Bedingungen mit verschiedenen Nukleophilen und Elektrophilen durchgeführt werden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Monomethyl-Auristatin F-methylester hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Es dient als Werkzeug zur Untersuchung der Zellteilung und der Mikrotubuli-Dynamik.
Medizin: Es ist ein Schlüsselbestandteil bei der Entwicklung von Antikörper-Wirkstoff-Konjugaten zur gezielten Krebstherapie
Industrie: Es wird bei der Herstellung verschiedener Pharmazeutika und Forschungschemikalien verwendet.
Wirkmechanismus
Monomethyl-Auristatin F-methylester übt seine Wirkung aus, indem es die Tubulinpolymerisation hemmt, die für die Mikrotubulibildung unerlässlich ist. Diese Hemmung stört die mitotische Spindel, was zu einem Zellzyklusarrest und Apoptose führt. Die Verbindung zielt auf Krebszellen ab, indem sie an Tubulin bindet und dessen Polymerisation verhindert, wodurch die Zellteilung gehemmt wird .
Wirkmechanismus
Target of Action
MMAF-OMe, also known as Monomethyl auristatin F methyl ester, is an antitubulin agent . It is primarily targeted towards tumor cell lines such as MDAMB435/5T4, MDAMB361DYT2, MDAMB468, and Raji (5T4-) .
Mode of Action
This compound works by inhibiting cell division. It blocks the polymerization of tubulin, a protein that is crucial for the formation of the mitotic spindle during cell division . This compound is linked to an antibody with high affinity to structures on cancer cells, causing MMAF to accumulate in such cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the process of cell division. By blocking the polymerization of tubulin, this compound prevents the formation of the mitotic spindle, a structure that is essential for the separation of chromosomes during cell division . This leads to cell cycle arrest and ultimately cell death .
Pharmacokinetics
It is known that this compound has a high clearance rate . The bioavailability of MMAF was found to be 0%
Result of Action
The primary result of this compound’s action is the inhibition of cell division, leading to cell death . It has been shown to inhibit several tumor cell lines with IC50s of 0.056 nM, 0.166 nM, 0.183 nM, and 0.449 nM for MDAMB435/5T4, MDAMB361DYT2, MDAMB468, and Raji (5T4-) cell lines, respectively .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is unstable in solutions, and it is recommended that solutions be freshly prepared . Additionally, the efficacy of this compound can be affected by the presence of certain proteins or other molecules in the cellular environment that may interact with the compound or its target.
Biochemische Analyse
Biochemical Properties
MMAF-OMe acts as an ADC cytotoxin . It interacts with tubulin, a globular protein that is the main constituent of microtubules in cells . This compound inhibits the polymerization of tubulin, thereby disrupting the formation and function of the microtubules . This interaction leads to cell cycle arrest and apoptosis, resulting in the death of the cancer cells .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by disrupting the microtubule network, which is crucial for cell shape, intracellular transport, and cell division . This compound can also affect cell signaling pathways and gene expression related to cell cycle and apoptosis . This compound has limited cell permeability as a free drug, which results in diminished cytotoxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to tubulin and inhibition of tubulin polymerization . This disrupts the microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis
Temporal Effects in Laboratory Settings
This compound shows a time-dependent effect on cells. Over time, it can lead to significant cell death in tumor cell lines . This compound is a highly stable molecule, showing no signs of degradation in plasma, human liver lysosomal extracts, or proteases such as cathepsin B .
Metabolic Pathways
It is known that this compound is a synthetic derivative of auristatin, which is metabolized in the liver
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of ADCs . The ADCs are designed to bind to specific antigens on the surface of cancer cells, allowing for the selective delivery of this compound . Once inside the cell, this compound is released and can exert its cytotoxic effects .
Subcellular Localization
The subcellular localization of this compound is largely within the cytoplasm where it interacts with tubulin . After internalization of the ADC, this compound is released in the cytoplasm where it can bind to tubulin and disrupt microtubule dynamics .
Vorbereitungsmethoden
Monomethyl auristatin F methyl ester can be synthesized through various routes. One common method involves the coupling of a trimer with Boc-protected valine, followed by ester hydrolysis and N-deprotection if needed . Another method involves the preparation of a chiral isomer of monomethyl auristatin F, which does not require the use of noble metals or expensive chiral catalysts . Industrial production methods focus on optimizing yield and cost-effectiveness, making the process suitable for large-scale application .
Analyse Chemischer Reaktionen
Monomethyl auristatin F methyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents under controlled conditions.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can be performed using various nucleophiles and electrophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Monomethyl-Auristatin F-methylester ähnelt anderen Auristatin-Derivaten wie Monomethyl-Auristatin E. Beide Verbindungen wirken als Tubulin-Inhibitoren, aber Monomethyl-Auristatin F-methylester besitzt eine Phenylalanin-Einheit an seinem C-Terminus, die zu seiner Membranundurchlässigkeit beiträgt . Dies macht es als freies Toxin weniger potent als Monomethyl-Auristatin E, aber besser geeignet für die Verwendung in Antikörper-Wirkstoff-Konjugaten .
Ähnliche Verbindungen sind:
- Monomethyl-Auristatin E
- Dolastatin 10
- Vincristin
- Paclitaxel
Monomethyl-Auristatin F-methylester zeichnet sich durch seine einzigartige Struktur und seine spezifischen Anwendungen in der gezielten Krebstherapie aus .
Eigenschaften
IUPAC Name |
methyl (2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H67N5O8/c1-13-26(6)35(44(9)39(49)34(25(4)5)43-38(48)33(41-8)24(2)3)31(51-10)23-32(46)45-21-17-20-30(45)36(52-11)27(7)37(47)42-29(40(50)53-12)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36,41H,13,17,20-23H2,1-12H3,(H,42,47)(H,43,48)/t26-,27+,29-,30-,31+,33-,34-,35-,36+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVLBJXFSHALRZ-FUVGGWJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H67N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2451795.png)
![5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-2-carboxamide](/img/structure/B2451797.png)
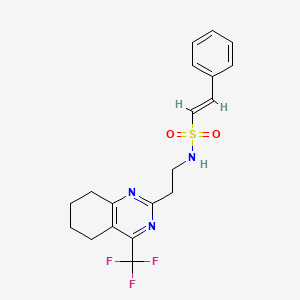

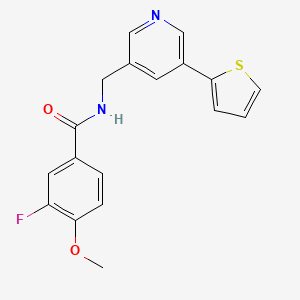
![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE](/img/structure/B2451803.png)
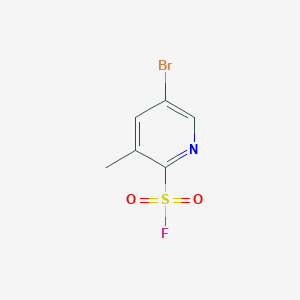
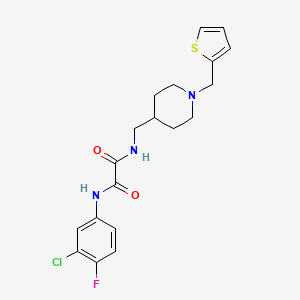

![3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-7-propyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2451810.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2451812.png)
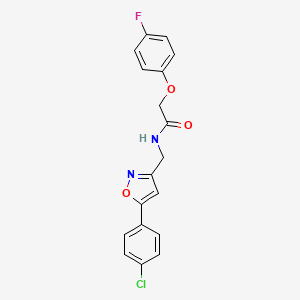
![4-Cyclobutyl-6-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2451815.png)

